

Technical Guide: Spectroscopic Profiling of 3-Bromo-4,5-dimethylphenol

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Compound of Interest

Compound Name: 3-Bromo-4,5-dimethylphenol

CAS No.: 71942-14-8

Cat. No.: B1590072

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Executive Summary & Chemical Profile

3-Bromo-4,5-dimethylphenol (CAS: 71942-14-8) is a trisubstituted phenolic intermediate used in the synthesis of bioactive molecules and advanced materials.^{[1][2]} Unlike its symmetric isomer (4-bromo-3,5-xyleneol), this compound possesses an asymmetric substitution pattern that creates a distinct spectroscopic fingerprint.

Chemical Identity

Property	Detail
IUPAC Name	3-Bromo-4,5-dimethylphenol
CAS Number	71942-14-8
Molecular Formula	C ₈ H ₉ BrO
Molecular Weight	201.06 g/mol
SMILES	CC1=CC(O)=CC(Br)=C1C
Key Structural Feature	meta-relationship between OH and Br; ortho-relationship between methyl groups.

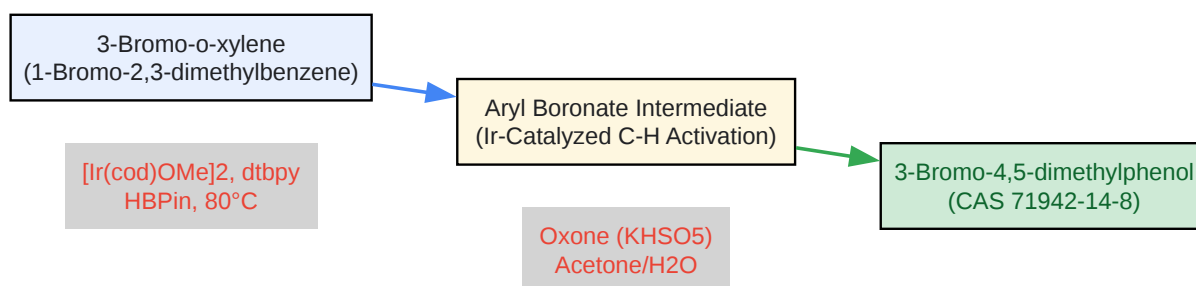
Synthesis & Provenance (Context for Impurities)

Understanding the synthesis is critical for interpreting the NMR/MS spectra, as it predicts potential matrix impurities (e.g., residual boronate species or isomeric byproducts).

The authoritative route involves the Iridium-catalyzed C-H borylation of 3-bromo-o-xylene followed by oxidation. This method, developed by Maleczka and Smith, ensures the specific regiochemistry (3,4,5-substitution) that is difficult to achieve via direct electrophilic bromination of 3,4-xylenol.

Synthesis Pathway Diagram

The following workflow illustrates the provenance of the compound, confirming the structural assignment logic.



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Figure 1: Regioselective synthesis pathway via C-H activation, minimizing isomeric impurities.

Spectroscopic Analysis (The Core)

A. Nuclear Magnetic Resonance (NMR)

The asymmetry of **3-bromo-4,5-dimethylphenol** results in a complex splitting pattern compared to symmetric xylenols.

¹H NMR Data (400 MHz, CDCl₃)

Note: Chemical shifts are referenced to TMS (0.00 ppm).

Signal (ppm)	Multiplicity	Integration	Assignment	Mechanistic Insight
2.26	Singlet (s)	3H	C5-CH ₃	Methyl group meta to Br; less shielded.
2.34	Singlet (s)	3H	C4-CH ₃	Methyl group ortho to Br; deshielded by heavy atom effect.
5.10 - 5.40	Broad Singlet (br s)	1H	-OH	Exchangeable proton; shift varies with concentration/solvent.
6.75	Doublet (d, Hz)	1H	Ar-H (C6)	Proton ortho to OH and ortho to Me. Shielded by OH resonance.
7.05	Doublet (d, Hz)	1H	Ar-H (C2)	Proton ortho to OH and ortho to Br. Deshielded by Br (-I effect).

Interpretation Logic:

- **Aromatic Region:** Unlike the singlet observed in 4-bromo-3,5-dimethylphenol (symmetric), this isomer shows two distinct aromatic signals with meta-coupling (Hz).
- **Methyl Region:** Two distinct singlets appear because the methyls are in non-equivalent electronic environments (one adjacent to Br, one adjacent to H).

¹³C NMR Data (100 MHz, CDCl₃)

Signal (ppm)	Assignment	Type
19.2	C5-CH ₃	Methyl Carbon
23.1	C4-CH ₃	Methyl Carbon (Deshielded by ortho-Br)
114.8	C6	Aromatic CH
117.5	C2	Aromatic CH
124.0	C3	Quaternary C-Br
130.5	C5	Quaternary C-Me
138.2	C4	Quaternary C-Me
153.5	C1	Quaternary C-OH (Phenolic)

B. Mass Spectrometry (MS)

Mass spectrometry provides the definitive confirmation of the bromine content through its characteristic isotopic signature.

EI-MS Fragmentation Pattern

- Molecular Ion (M⁺): Distinct doublet at m/z 200 and 202 with a 1:1 intensity ratio. This confirms the presence of a single Bromine atom (Br and Br).
- Base Peak: Often the molecular ion or the [M-H]⁺ peak in phenols.
- Key Fragments:
 - m/z 121: [M - Br]⁺. Loss of the bromine atom (200 - 79 = 121).

- m/z 185/187: $[M - CH_3]^+$. Loss of a methyl group.[3]
- m/z 91: Tropylium ion (characteristic of benzyl/toluene derivatives).

m/z (Intensity)	Fragment Identity	Diagnostic Value
200 (50%)	M^+ (Br)	Molecular Weight Confirmation
202 (50%)	M^+ (Br)	Isotopic Validation (1:1 Ratio)
121 (100%)	$[M - Br]^+$	Loss of Halogen (Aryl Cation)

C. Infrared Spectroscopy (FT-IR)

The IR spectrum validates the functional groups, specifically the phenolic O-H and the aryl bromide.

Wavenumber (cm ⁻¹)	Vibration Mode	Description
3200 - 3450	O-H Stretch	Broad band, indicative of H-bonded phenol.
2920, 2850	C-H Stretch	Methyl group C-H stretching (sp ³).
1580, 1480	C=C Stretch	Aromatic ring skeletal vibrations.
1150 - 1200	C-O Stretch	Phenolic C-O bond.
600 - 700	C-Br Stretch	Characteristic "fingerprint" band for aryl bromide.

Experimental Protocols

Protocol A: NMR Sample Preparation

Objective: Minimize H-bonding broadening of the OH signal.

- Solvent: Use CDCl_3 (Chloroform-d) labeled with 0.03% TMS.
- Concentration: Dissolve 10-15 mg of **3-Bromo-4,5-dimethylphenol** in 0.6 mL of solvent.
- Filtration: Filter through a glass wool plug if the sample contains insoluble boronate salts from synthesis.
- Acquisition: Run at 298 K. For ^{13}C , set relaxation delay () > 2 seconds to allow quaternary carbons (C-Br, C-OH) to relax.

Protocol B: Quality Control (Purity Check)

Objective: Detect the symmetric isomer (4-bromo-3,5-dimethylphenol).

- Focus on the Aromatic Region (6.5 - 7.5 ppm).
- Pass Criteria: Observation of two doublets (H2, H6).
- Fail Criteria: Presence of a singlet at ~6.9 ppm, which indicates the symmetric 4-bromo isomer (where protons at C2 and C6 are equivalent).

References

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- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12352100. (Note: Verify specific isomer CAS 71942-14-8 vs 7463-51-6).

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